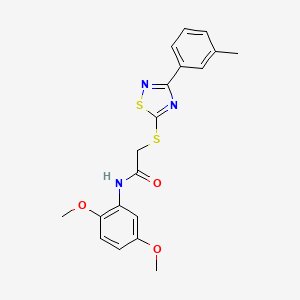

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound featuring a 1,2,4-thiadiazole core linked via a thioether bridge to an acetamide group substituted with a 2,5-dimethoxyphenyl moiety. Thiadiazoles are electron-deficient heterocycles known for diverse bioactivities, including anticancer and antimicrobial properties .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWUGLVQNFXWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting m-tolyl hydrazine with carbon disulfide and an oxidizing agent under acidic conditions.

Attachment of Thioacetamide Group: The thiadiazole derivative is then reacted with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated thiadiazole derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits notable anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are required to elucidate the exact pathways involved.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against common pathogens. Preliminary studies indicate significant effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL, highlighting its potential utility in developing new antimicrobial agents.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease progression. For instance, similar compounds have shown potential as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of this compound on various cell lines. The researchers conducted a series of assays to evaluate cell viability post-treatment with different concentrations of the compound. The results confirmed its potent growth-inhibitory effects on the tested cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of derivatives related to this compound. The study involved testing these compounds against clinically relevant bacterial strains and demonstrated promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide depends on its specific application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Structural Analog: Triazole-Based Derivative

A closely related compound, N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide (), replaces the thiadiazole ring with a 1,2,4-triazole. Key differences include:

Rosiglitazone (Thiazolidinedione Class)

Comparisons include:

- Core Heterocycle : Rosiglitazone’s thiazolidinedione ring modulates peroxisome proliferator-activated receptors (PPAR-γ), while the thiadiazole in the target compound may target kinases or tubulin.

- Substituent Effects : The thioacetamide group in the target compound contrasts with Rosiglitazone’s ethoxybenzaldehyde and pyridine groups, highlighting divergent mechanisms of action .

Thiazol-5-ylmethyl Derivatives

Compounds from , such as thiazol-5-ylmethyl carbamates, differ in their heterocyclic core (thiazole vs. thiadiazole) and substituents (e.g., hydroperoxypropan-2-yl groups). Notable contrasts:

- Bioactivity : Thiazoles are associated with antiviral and anti-inflammatory activities, whereas thiadiazoles are explored for anticancer applications.

- Solubility : The thiadiazole’s electron-withdrawing nature may reduce aqueous solubility compared to thiazoles, impacting bioavailability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Cytotoxicity Screening : The microculture tetrazolium assay () is a validated method for evaluating anticancer activity. If applied to the target compound, its IC50 values could be compared to triazole or thiazole analogs to determine potency differentials .

- Structural-Activity Relationships (SAR) : The m-tolyl group’s meta-methyl substitution may enhance hydrophobic interactions in target binding compared to para- or ortho-substituted analogs.

- This underscores the need for rigorous structural verification in comparisons .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a reaction involving thiadiazole derivatives and acetamides. The presence of the thiadiazole moiety is essential as it has been associated with various biological activities, including antimicrobial and anticancer properties. The general structure can be represented as follows:

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole ring exhibit notable antimicrobial properties. A review highlighted that derivatives with this moiety demonstrated significant inhibition against various bacterial strains. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | Salmonella typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

These results indicate that the incorporation of the thiadiazole structure enhances antimicrobial efficacy, suggesting that this compound may also exhibit similar properties due to its structural components .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, one study reported that a related compound exhibited IC50 values of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .

In Vitro Cytotoxicity Studies

In vitro studies using MTT assays have been employed to evaluate the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| II | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

| 2g | LoVo | <200 | Inhibition of CDK9 |

The data suggest that these compounds not only inhibit cell proliferation but also induce cell cycle arrest and modulate key signaling pathways involved in cancer progression .

Case Studies and Research Findings

- Case Study on MCF-7 Cells : A study demonstrated that a derivative similar to this compound showed significant cytotoxicity in MCF-7 cells with an IC50 value indicating strong potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies revealed that certain thiadiazole derivatives could inhibit STAT3 transcriptional activity by interfering with DNA binding and CDK9 kinase activity . This suggests a multifaceted approach to targeting cancer cell survival mechanisms.

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-thiadiazole core in this compound?

The 1,2,4-thiadiazole ring can be synthesized via cyclization of thioamide precursors. For example, refluxing thiourea derivatives with α-halo ketones in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ facilitates ring closure . Optimization of solvent systems (e.g., toluene/water mixtures) and reaction times (5–7 hours under reflux) is critical to achieve high yields, as shown in analogous syntheses of thiadiazole-containing acetamides . TLC with hexane:ethyl acetate (9:1) is recommended for monitoring reaction progress .

Q. How can the purity of intermediates be ensured during stepwise synthesis?

Intermediate purification methods include:

- Crystallization : Ethanol or pet-ether recrystallization for solid intermediates .

- Liquid-liquid extraction : For liquid products, ethyl acetate extraction followed by drying over Na₂SO₄ removes aqueous impurities .

- Chromatography : Column chromatography with silica gel may resolve complex mixtures, especially when substituents (e.g., methoxy or tolyl groups) introduce polarity variations .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related N-substituted thiadiazole acetamides .

- NMR spectroscopy : ¹H and ¹³C NMR can resolve methoxy, thioether, and acetamide signals. For example, the m-tolyl group’s aromatic protons appear as distinct multiplets in δ 7.2–7.5 ppm, while the thiadiazole sulfur induces deshielding in adjacent carbons .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for sulfur-containing compounds .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence reaction kinetics in thiadiazole formation?

Electron-donating groups (e.g., methoxy) on aryl rings accelerate cyclization by stabilizing transition states through resonance. Kinetic studies on analogous 1,2,4-triazole syntheses showed a 20–30% yield increase when methoxy substituents were present compared to electron-withdrawing groups . Computational modeling (DFT) can further elucidate substituent effects on activation energies .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

- Metabolic instability : The thioether linkage in the acetamide moiety is prone to oxidation in vivo, reducing efficacy. Stabilizing modifications (e.g., replacing sulfur with sulfone) should be tested .

- Solubility limitations : LogP calculations for similar compounds (e.g., ~3.5 for N-substituted thiadiazoles) suggest poor aqueous solubility. Formulation with co-solvents (e.g., PEG-400) or nanoencapsulation may improve bioavailability .

- Off-target interactions : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets, guiding structural refinements .

Q. What strategies validate the role of the thioacetamide group in target binding?

- SAR studies : Synthesize analogs with modified thioether groups (e.g., sulfide → sulfoxide/sulfone) and compare IC₅₀ values in enzyme assays. For example, sulfone derivatives of 1,2,4-thiadiazoles showed reduced antimicrobial activity, highlighting the sulfur atom’s critical role .

- Molecular docking : Docking into crystallographic structures of target proteins (e.g., bacterial dihydrofolate reductase) reveals hydrogen-bonding interactions between the thioacetamide sulfur and active-site residues .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.